mGluR2 Antagonist Potency: PCCG-IV Delivers 6- to 42-Fold Improvement Over Early Phenylglycine Antagonists in Identical cAMP Assay Format
PCCG-IV (also designated PCCG-4) antagonized glutamate-induced inhibition of forskolin-stimulated cAMP formation in BHK cells expressing mGluR2 with a KB of 8.2 ± 0.4 μM [1]. In the identical assay system and cell background, (RS)-α-methyl-4-carboxyphenylglycine (MCPG) exhibited an IC50 of 340 ± 59 μM, and (S)-4-carboxyphenylglycine showed an IC50 of 577 ± 74 μM [2]. This corresponds to a 41-fold improvement over (S)-4-carboxyphenylglycine and a 41-fold improvement over MCPG. The Pellicciari et al. (1996) study explicitly confirmed a 6-fold increase in potency for PCCG-4 over previously reported mGluR2 antagonists [3]. PCCG-IV acts as a competitive antagonist, preserving the ability to use Schild analysis for quantitative pharmacology, whereas MCPG exhibits mixed agonist/antagonist behavior at mGluR2 that complicates data interpretation.
| Evidence Dimension | mGluR2 antagonist potency (cAMP formation inhibition) |
|---|---|
| Target Compound Data | PCCG-IV (PCCG-4): KB = 8.2 ± 0.4 μM; IC50 = 8 μM |
| Comparator Or Baseline | (RS)-α-methyl-4-carboxyphenylglycine (MCPG): IC50 = 340 ± 59 μM; (S)-4-carboxyphenylglycine: IC50 = 577 ± 74 μM |
| Quantified Difference | ~41-fold more potent than MCPG; ~70-fold more potent than (S)-4-carboxyphenylglycine; explicitly reported 6-fold improvement over the best prior mGluR2 antagonists |
| Conditions | BHK cells stably expressing mGluR2; glutamate-induced inhibition of forskolin-stimulated cAMP formation |
Why This Matters
When designing experiments requiring robust mGluR2 blockade at low micromolar concentrations without the confounding agonist activity seen with phenylglycine derivatives, PCCG-IV provides a wider working concentration window and cleaner competitive pharmacology.
- [1] Thomsen C, Bruno V, Nicoletti F, Marinozzi M, Pellicciari R. (2S,1′S,2′S,3′R)-2-(2′-Carboxy-3′-phenylcyclopropyl)glycine, a potent and selective antagonist of type 2 metabotropic glutamate receptors. Mol Pharmacol. 1996;50(1):6-9. PMID: 8700119. View Source
- [2] Thomsen C, Boel E, Suzdak PD. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family. Eur J Pharmacol. 1994;267(1):77-84. doi:10.1016/0922-4106(94)90227-5. View Source
- [3] Pellicciari R, Marinozzi M, Natalini B, Costantino G, Luneia R, Giorgi G, Moroni F, Thomsen C. Synthesis and Pharmacological Characterization of All Sixteen Stereoisomers of 2-(2′-Carboxy-3′-phenylcyclopropyl)glycine. J Med Chem. 1996;39(11):2259-2269. doi:10.1021/jm960059. View Source
